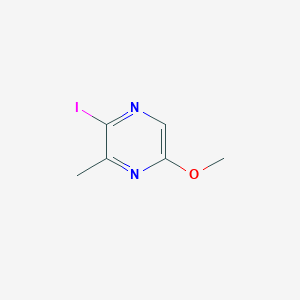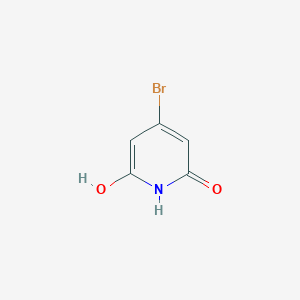
4-Bromo-6-hydroxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-hydroxypyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H4BrNO2 This compound is characterized by a bromine atom at the fourth position and a hydroxyl group at the sixth position on a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-hydroxypyridin-2(1H)-one typically involves the bromination of 6-hydroxypyridin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-6-hydroxypyridin-2(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of inhibitors or modulators of biological pathways, particularly those involving enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-Bromo-6-hydroxypyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridin-2(1H)-one: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Chloro-6-hydroxypyridin-2(1H)-one: Similar structure but with a chlorine
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
4-bromo-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) |
InChI Key |
WWNNTKNNYXMNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


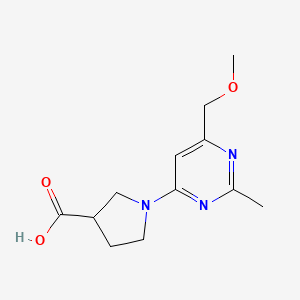
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13016743.png)
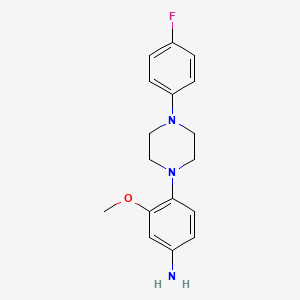
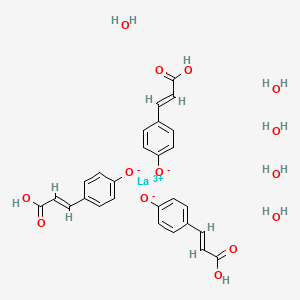
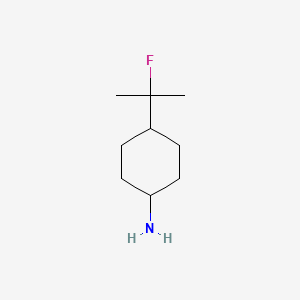
![6-Nitro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13016760.png)
![3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B13016764.png)
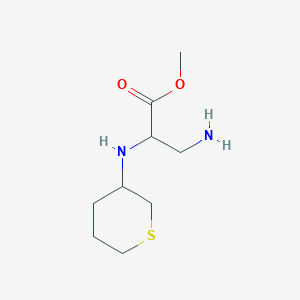
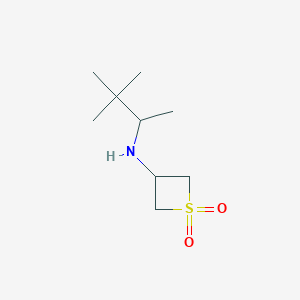
![2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13016789.png)
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
